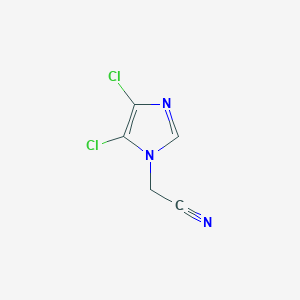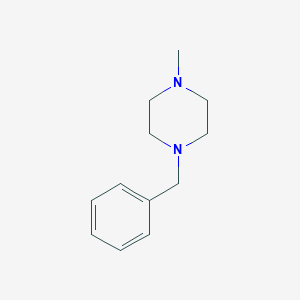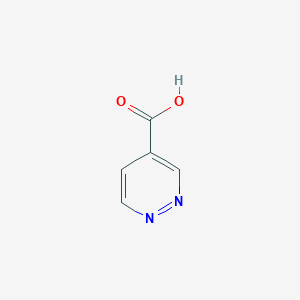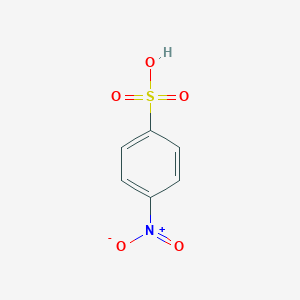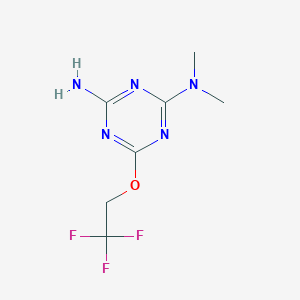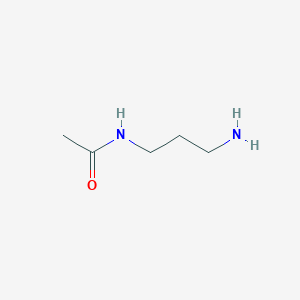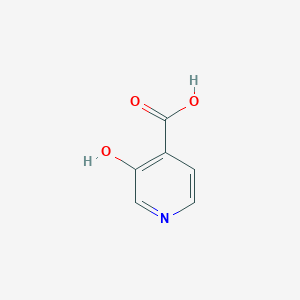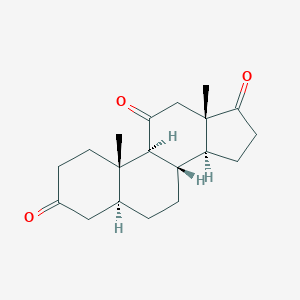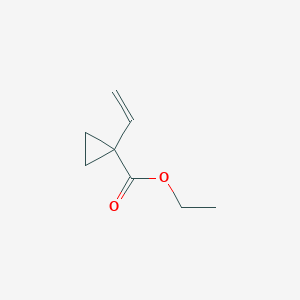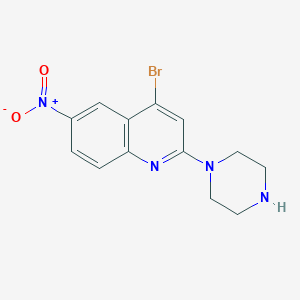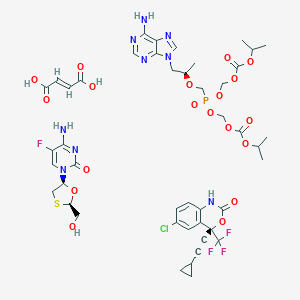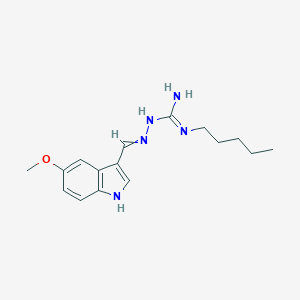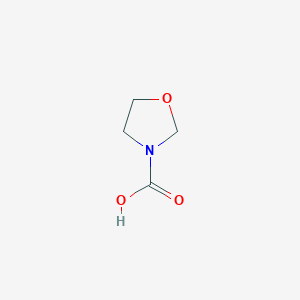
1,3-Oxazolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxazolidine-3-carboxylic acid is a five-membered heterocyclic compound that contains an oxazolidine ring and a carboxylic acid functional group. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,3-oxazolidine-3-carboxylic acid varies depending on its application. In pharmaceuticals, it has been reported to inhibit the activity of various enzymes and proteins, including DNA gyrase, topoisomerase IV, and histone deacetylases. In agrochemicals, it has been shown to disrupt the biosynthesis of essential amino acids and inhibit the activity of key enzymes involved in plant metabolism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,3-oxazolidine-3-carboxylic acid also vary depending on its application. In pharmaceuticals, it has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune response. In agrochemicals, it has been shown to cause growth inhibition, chlorosis, and necrosis in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-oxazolidine-3-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations is its potential toxicity, which can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are numerous future directions for the study of 1,3-oxazolidine-3-carboxylic acid. In pharmaceuticals, it can be further explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In agrochemicals, it can be developed as a safer and more effective alternative to existing herbicides and insecticides. In materials science, it can be used as a building block for the synthesis of new polymers and materials with unique properties.
Conclusion
In conclusion, 1,3-oxazolidine-3-carboxylic acid is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
The synthesis of 1,3-oxazolidine-3-carboxylic acid can be achieved through various methods, including the reaction of β-amino alcohols with diacetyl or glyoxal, the reaction of β-amino alcohols with glyoxalic acid, and the reaction of β-amino alcohols with formaldehyde and formic acid. Among these methods, the reaction of β-amino alcohols with diacetyl or glyoxal is the most commonly used method for the synthesis of 1,3-oxazolidine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1,3-Oxazolidine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been reported to exhibit antibacterial, antiviral, and anticancer activities. In agrochemicals, it has been shown to have herbicidal and insecticidal properties. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
Eigenschaften
CAS-Nummer |
149206-46-2 |
|---|---|
Produktname |
1,3-Oxazolidine-3-carboxylic acid |
Molekularformel |
C4H7NO3 |
Molekulargewicht |
117.1 g/mol |
IUPAC-Name |
1,3-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)5-1-2-8-3-5/h1-3H2,(H,6,7) |
InChI-Schlüssel |
RHUKJQAHGGDNEQ-UHFFFAOYSA-N |
SMILES |
C1COCN1C(=O)O |
Kanonische SMILES |
C1COCN1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



